1H-Imidazole-2-carboxamide
Overview
Description
1H-Imidazole-2-carboxamide is a heterocyclic organic compound that features an imidazole ring with a carboxamide group at the second position Imidazoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Biochemical Analysis
Biochemical Properties
1H-Imidazole-2-carboxamide, like other imidazoles, can interact with various enzymes, proteins, and other biomolecules. The presence of a carboxamide moiety in imidazole derivatives can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity
Cellular Effects
Imidazole derivatives have been known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydrative aromatization .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it to imidazole-2-carboxaldehyde or imidazole-2-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazole-2-carboxaldehyde, imidazole-2-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity and stability . The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
1H-Imidazole-2-carboxamide can be compared with other imidazole derivatives such as:
Imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Imidazole-2-carboxaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Imidazole-2-methanol: Features a hydroxyl group, which can participate in different types of chemical reactions.
Properties
IUPAC Name |
1H-imidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZONYLXCOHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936431 | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16093-82-6, 80658-49-7 | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-Imidazole-2-carboxamide interact with its target, and what are the downstream effects?
A: While the provided research papers focus on the synthesis and characterization of this compound derivatives, some studies shed light on their biological activities. For instance, specific derivatives have been explored as Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors []. CSF-1R plays a crucial role in the proliferation and differentiation of macrophages, cells involved in immune responses and inflammatory processes. By inhibiting CSF-1R, these compounds can potentially modulate macrophage activity, offering therapeutic benefits in conditions like arthritis []. Another study highlighted the potential of pyridinylimidazole derivatives, structurally related to this compound, as Glycogen Synthase Kinase-3β (GSK3β) inhibitors []. GSK3β is involved in various cellular processes, and its dysregulation is implicated in conditions like Alzheimer's disease and diabetes. The study revealed the importance of the imidazole ring's tautomeric state for compound activity and how the introduction of specific substituents can influence GSK3β inhibition [].
Q2: What is the structural characterization of this compound?
A: this compound has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol. While the provided abstracts don't delve into specific spectroscopic data for the parent compound, one study describes the crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide (C10H11N5O2), a derivative [].
Q3: How do structural modifications of this compound affect its activity and potency?
A: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact biological activity. Research on pyridinylimidazole derivatives, as GSK3β inhibitors, demonstrated that the presence of a 2-methylimidazole moiety and its specific tautomeric state significantly influence inhibitory potency []. The introduction of electron-withdrawing groups on the imidazole or phenyl ring, or bulky substituents on the amide nitrogen, can alter the conformational preference of these molecules, impacting their interaction with the target kinase and, consequently, their activity [].
Q4: What are the applications of this compound and its derivatives in material science?
A: One study explored the use of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, a derivative of this compound, in molecular electronics []. When tethered to electrodes in a tunnel junction, this molecule exhibited intriguing properties, demonstrating its potential in nanoscale devices for chemical sensing []. This application highlights the versatility of this compound derivatives beyond their biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.